2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both azetidine and dihydropyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step sequences that require prefunctionalized starting materials. The aza Paternò–Büchi reaction and aza-Michael addition are both scalable and can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving nitrogen nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The azetidine moiety is known to improve pharmacokinetic properties and metabolic stability, making it a valuable scaffold in drug design . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants with biological activities.
Azetidine-3-carboxylic acid: An analogue of β-proline with applications in peptide synthesis.
Oxetane derivatives: Compounds containing oxetane rings with various biological activities.
Uniqueness
2-(Azetidin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its combination of azetidine and dihydropyrimidinone moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c1-5-2-7(12)11-8(10-5)6-3-9-4-6/h2,6,9H,3-4H2,1H3,(H,10,11,12) |
InChI Key |
BTPSWRWKBYNPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CNC2 |
Origin of Product |
United States |
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